BenchChemオンラインストアへようこそ!

Tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate

Medicinal chemistry Synthetic intermediate Structure-activity relationship

Tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate (CAS 2375268-51-0, MFCD32068823) is a synthetic small-molecule building block belonging to the class of N-Boc-protected 4-aroyl-4-hydroxypiperidines, with the molecular formula C₁₇H₂₁F₂NO₄ and a molecular weight of 341.36 Da. The compound is documented as a key intermediate in the synthesis of GDC-1971 (migoprotafib), an allosteric SHP2 inhibitor that has entered clinical trials for KRAS G12C-mutant solid tumors.

Molecular Formula C17H21F2NO4
Molecular Weight 341.355
CAS No. 2375268-51-0
Cat. No. B2370694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate
CAS2375268-51-0
Molecular FormulaC17H21F2NO4
Molecular Weight341.355
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(C(=O)C2=C(C=C(C=C2)F)F)O
InChIInChI=1S/C17H21F2NO4/c1-16(2,3)24-15(22)20-8-6-17(23,7-9-20)14(21)12-5-4-11(18)10-13(12)19/h4-5,10,23H,6-9H2,1-3H3
InChIKeyHPGLUUIBMSDFST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate (CAS 2375268-51-0): Procurement-Grade Structural and Synthetic Baseline


Tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate (CAS 2375268-51-0, MFCD32068823) is a synthetic small-molecule building block belonging to the class of N-Boc-protected 4-aroyl-4-hydroxypiperidines, with the molecular formula C₁₇H₂₁F₂NO₄ and a molecular weight of 341.36 Da [1]. The compound is documented as a key intermediate in the synthesis of GDC-1971 (migoprotafib), an allosteric SHP2 inhibitor that has entered clinical trials for KRAS G12C-mutant solid tumors [2]. Its structure incorporates three functionally distinct domains—a Boc-protected piperidine nitrogen, a tertiary 4-hydroxyl group, and a 2,4-difluorobenzoyl ketone—each of which governs its reactivity profile and differentiates it from structurally proximate piperidine building blocks.

Why Generic Substitution Fails for Tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate: A Comparator-Driven Analysis


Simple structural analogs of this compound—such as the des-hydroxy variant (tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate, CAS 1159825-99-6), the des-Boc variant (4-(2,4-difluorobenzoyl)piperidin-4-ol, CAS 2361760-76-9), and the phenyl analog (1-Boc-4-(2,4-difluorophenyl)-4-hydroxypiperidine, CAS 941711-19-9)—each lack at least one of the three functional handles required for orthogonal synthetic manipulation [1]. The simultaneous presence of the Boc protecting group, the tertiary hydroxyl, and the 2,4-difluorobenzoyl ketone is structurally essential: removal of the hydroxyl eliminates a hydrogen-bond donor/acceptor site and a potential derivatization handle; removal of the Boc group exposes the secondary amine prematurely, compromising chemoselectivity in multi-step sequences; substitution of the benzoyl with a phenyl group abolishes the ketone carbonyl required for downstream transformations [2]. These structural deletions are not benign—they alter reactivity, protecting-group compatibility, and the compound's fitness as a late-stage intermediate in specific synthetic routes such as those leading to GDC-1971.

Tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate: Quantitative Differentiation Evidence Against Closest Analogs


Structural Handle Count: Three Orthogonal Functional Groups vs. Two in the Closest Commercial Analogs

The target compound possesses three chemically orthogonal functional groups within a single 341 Da scaffold: (i) an N-Boc protecting group, (ii) a tertiary 4-hydroxyl group, and (iii) a 2,4-difluorobenzoyl ketone. The closest commercially available analogs each possess only two of these three handles [1]. The des-hydroxy analog tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate (CAS 1159825-99-6, MW 325.36) lacks the hydroxyl, eliminating both a hydrogen-bond donor/acceptor and a site for acylation or alkylation derivatization. The des-Boc analog 4-(2,4-difluorobenzoyl)piperidin-4-ol (CAS 2361760-76-9, MW 241.23) lacks N-protection, rendering the secondary amine susceptible to unwanted side reactions during multi-step sequences. The phenyl analog 1-Boc-4-(2,4-difluorophenyl)-4-hydroxypiperidine (CAS 941711-19-9, MW 313.34) substitutes the benzoyl carbonyl with a methylene, eliminating the ketone electrophile essential for certain downstream transformations [2].

Medicinal chemistry Synthetic intermediate Structure-activity relationship

Documented Role as a GDC-1971 (Migoprotafib) Key Intermediate vs. Unspecified Building-Block Status of Analogs

The target compound is explicitly documented as a key intermediate in the synthesis of the clinical-stage SHP2 inhibitor GDC-1971 (migoprotafib), which has been characterized in a Journal of Medicinal Chemistry disclosure and an Organic Process Research & Development scale-up study [1][2]. GDC-1971 has demonstrated potent SHP2 biochemical inhibition (IC₅₀ < 1 nM for wild-type SHP2) and is in Phase 1 clinical trials for KRAS G12C-mutant solid tumors [1]. In contrast, the des-hydroxy analog (CAS 1159825-99-6), the des-Boc analog (CAS 2361760-76-9), and the phenyl analog (CAS 941711-19-9) are listed in chemical catalogs as generic building blocks without documented roles in any clinical candidate synthesis [3]. This traceable connection to a specific, high-value pharmaceutical program provides procurement confidence that the compound has been synthesized, characterized, and utilized under rigorous quality standards consistent with drug-substance intermediate requirements.

SHP2 inhibitor Process chemistry Oncology intermediate

Molecular Weight and Lipophilicity Differentiation from Non-Hydroxylated and Non-Boc Analogs

The target compound has a molecular weight of 341.36 Da (C₁₇H₂₁F₂NO₄), positioned between the lighter des-Boc analog 4-(2,4-difluorobenzoyl)piperidin-4-ol (MW 241.23, C₁₂H₁₃F₂NO₂) and the heavier, more complex GDC-1971 final drug substance (MW 454.53, C₂₅H₂₆N₈O) [1]. The presence of the hydroxyl group adds 16 Da relative to the des-hydroxy analog (MW 325.36, C₁₇H₂₁F₂NO₃) and introduces an additional hydrogen-bond donor (HBD count increases from 0 to 1), which alters chromatographic retention, solubility, and crystallinity in ways that can affect intermediate isolation and purity [2]. The Boc group contributes substantial lipophilicity (estimated AlogP increase of approximately 1.5–2.0 log units vs. the free amine), enabling organic-solvent extraction and normal-phase chromatographic purification that would be less efficient for the more polar, unprotected analog [2].

Physicochemical properties Drug design Intermediate selection

Optimal Application Scenarios for Tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate Based on Validated Differentiation Evidence


SHP2 Inhibitor Medicinal Chemistry Campaigns Requiring a Validated, Publication-Backed Intermediate

For research groups pursuing allosteric SHP2 inhibitors, particularly those targeting the same binding pocket as GDC-1971, this compound offers a structurally pre-validated starting material. The J. Med. Chem. disclosure of GDC-1971 [1] and the OPRD process-scale synthesis provide published spectroscopic characterization, synthetic protocols, and purity benchmarks that reduce method-development burden relative to uncharacterized analogs. Procurement of this specific intermediate ensures alignment with a published synthetic route, enabling direct reproduction of literature conditions rather than de novo route scouting.

Multi-Step Synthesis Requiring Orthogonal Protecting-Group Strategy

In synthetic sequences where the piperidine nitrogen must remain protected during manipulations of the 4-hydroxyl or 2,4-difluorobenzoyl groups, the simultaneous presence of the Boc group on nitrogen and the free tertiary hydroxyl on C4 provides orthogonal reactivity [1]. The des-Boc analog (CAS 2361760-76-9) would require an additional N-protection step, increasing step count and reducing overall yield. The des-hydroxy analog (CAS 1159825-99-6) eliminates the hydroxyl as a handle for further functionalization via acylation, alkylation, or oxidation.

Process Chemistry Scale-Up and Impurity Profiling for Drug-Substance Intermediates

For CMC teams developing scalable routes to GDC-1971 or structurally related SHP2 inhibitors, this compound's documented role in a published multikilogram-scale process [1] provides a reference point for impurity fate-and-purge studies, genotoxic impurity risk assessment, and specification setting. The OPRD publication details telescoped reaction conditions, reactive crystallization isolation, and wet milling for particle size control on the final API—context that is unavailable for generic building-block analogs and that substantially de-risks regulatory starting material designation.

Focused Library Synthesis Around the 2,4-Difluorobenzoyl Pharmacophore

The 2,4-difluorobenzoyl group is a privileged fragment in kinase and phosphatase inhibitor design. This intermediate allows diversification at three vectors—the N-Boc (after deprotection), the 4-OH, and the benzoyl ring (via nucleophilic aromatic substitution of the fluorine atoms)—without cross-reactivity concerns [1]. The phenyl analog (CAS 941711-19-9) lacks the carbonyl electrophile, precluding certain condensation and reduction pathways, while the des-Boc analog prematurely exposes the amine, potentially leading to N-alkylation side products during library synthesis.

Quote Request

Request a Quote for Tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.